4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide
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Overview
Description
The compound “4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a pyrrolidine ring, and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and pyridine rings would likely contribute to the rigidity of the molecule, while the thiophene and amide groups could participate in various interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could participate in hydrolysis reactions, while the pyridine ring could undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .Scientific Research Applications
Heterocyclic Synthesis
Research on similar thiophene derivatives indicates their significant role in the synthesis of heterocyclic compounds. For example, thiophenylhydrazonoacetates have been utilized in generating various heterocyclic derivatives, such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This demonstrates the versatility of thiophene derivatives in synthesizing complex heterocyclic structures, which could be related to the applications of 4-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)thiophene-2-carboxamide in drug discovery and material science (Mohareb et al., 2004).
Chemosensors for Metal Ions
Compounds structurally similar to this compound have been explored as chemosensors for detecting transition metal ions. The synthesis and characterization of naphthoquinone-based chemosensors demonstrate their selective coordination and remarkable selectivity towards Cu2+ ions, showing potential for this compound in environmental monitoring and bioimaging applications (Gosavi-Mirkute et al., 2017).
Synthesis of Antimicrobial Agents
The structural framework of thiophene and pyridine derivatives provides a basis for the synthesis of antimicrobial agents. For instance, chiral macrocyclic or linear pyridine carboxamides, derived from pyridine-2,6-dicarbonyl dichloride, have shown promising antimicrobial activities. This suggests the potential use of this compound in developing new antimicrobial compounds (Al-Salahi et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates, due to their different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to influence a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
The structure of the pyrrolidine ring allows a greater chance of generating structural diversity, which could potentially influence its action under different environmental conditions .
Properties
IUPAC Name |
4-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-11-8-13(20-10-11)15(19)17-12-5-7-18(9-12)14-4-2-3-6-16-14/h2-4,6,8,10,12H,5,7,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJVXSPZNZACMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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